2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound with a unique structure that includes a quinazoline core, a thione group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common route includes the condensation of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a thione reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring and the oxolane moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxolane moiety .
Scientific Research Applications
2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The quinazoline core may also interact with DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-one
- 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-sulfoxide .
Uniqueness
What sets 2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, provides unique opportunities for interaction with biological targets and for further chemical modification .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-14-6-4-7-15(12-14)19-21-20(24)17-9-2-3-10-18(17)22(19)13-16-8-5-11-23-16/h4,6-7,12,16H,2-3,5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZAIREYRLZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC4CCCO4)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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